molecular formula C21H19Br2NO2 B12038997 Pentyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

Pentyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B12038997
M. Wt: 477.2 g/mol
InChI Key: CUXZNZLZJIHTER-UHFFFAOYSA-N
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Description

Pentyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a synthetic organic compound with the molecular formula C21H19Br2NO2 and a molecular weight of 477.199 . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Pentyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Dicyclohexylcarbodiimide (DCC): Used for esterification reactions.

    Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH): Used for ester hydrolysis.

Major Products Formed

    Substituted Quinoline Derivatives: Formed through substitution reactions.

    Oxidized or Reduced Quinoline Compounds: Formed through oxidation or reduction reactions.

    Carboxylic Acid Derivatives: Formed through ester hydrolysis.

Scientific Research Applications

Pentyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Pentyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and quinoline core play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid: Similar structure but lacks the pentyl ester group.

    2-(4-Bromophenyl)quinoline-4-carboxylic acid: Similar structure but lacks one bromine atom.

    Pentyl 2-(4-bromophenyl)quinoline-4-carboxylate: Similar structure but lacks one bromine atom.

Uniqueness

Pentyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is unique due to the presence of both bromine atoms and the pentyl ester group, which can enhance its biological activity and solubility compared to similar compounds .

Properties

Molecular Formula

C21H19Br2NO2

Molecular Weight

477.2 g/mol

IUPAC Name

pentyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C21H19Br2NO2/c1-2-3-4-11-26-21(25)18-13-20(14-5-7-15(22)8-6-14)24-19-10-9-16(23)12-17(18)19/h5-10,12-13H,2-4,11H2,1H3

InChI Key

CUXZNZLZJIHTER-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Br

Origin of Product

United States

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